molecular formula C18H15N3O2 B2674797 12-(1-benzofuran-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene CAS No. 2058872-46-9

12-(1-benzofuran-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene

Cat. No.: B2674797
CAS No.: 2058872-46-9
M. Wt: 305.337
InChI Key: GGAVGIUXUJGERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(1-Benzofuran-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene is a complex organic compound that features a benzofuran moiety fused with a triazatricyclo structure. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves several key steps, including etherification, dehydrative cyclization, and transition-metal catalysis. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. For example, palladium-catalyzed coupling reactions and copper-mediated transformations are frequently used in the total synthesis of natural products containing benzofuran rings .

Chemical Reactions Analysis

Types of Reactions

12-(1-Benzofuran-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene can undergo various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves nucleophilic or electrophilic reagents under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 12-(1-benzofuran-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play crucial roles in various biological processes . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(1-Benzofuran-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene stands out due to its triazatricyclo structure, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-benzofuran-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-18(17-7-11-3-1-2-4-16(11)23-17)21-12-5-6-15(21)13-9-19-10-20-14(13)8-12/h1-4,7,9-10,12,15H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAVGIUXUJGERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.